Benzhydryl alpha-(1-hydroxyethylidene)-4-oxo-3-((phenoxyacetyl)amino)-2-(((p-tolyl)sulphonyl)thio)azetidine-1-acetate
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Overview
Description
BENZHYDRYL ALPHA-(1-HYDROXYETHYLIDENE)-4-OXO-3-[(PHENOXYACETYL)AMINO]-2-[[(P-TOLYL)SULFONYL]THIO]AZETIDINE-1-ACETATE is a complex organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain and unique reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZHYDRYL ALPHA-(1-HYDROXYETHYLIDENE)-4-OXO-3-[(PHENOXYACETYL)AMINO]-2-[[(P-TOLYL)SULFONYL]THIO]AZETIDINE-1-ACETATE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Azetidine Ring: This is achieved through cyclization reactions involving appropriate precursors. The ring strain in azetidines makes this step crucial and often requires specific conditions to ensure successful cyclization.
Functional Group Modifications: Subsequent steps involve the introduction of various functional groups such as the benzhydryl, phenoxyacetyl, and p-tolylsulfonyl groups. These modifications are typically carried out using nucleophilic substitution reactions and other standard organic transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
BENZHYDRYL ALPHA-(1-HYDROXYETHYLIDENE)-4-OXO-3-[(PHENOXYACETYL)AMINO]-2-[[(P-TOLYL)SULFONYL]THIO]AZETIDINE-1-ACETATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
BENZHYDRYL ALPHA-(1-HYDROXYETHYLIDENE)-4-OXO-3-[(PHENOXYACETYL)AMINO]-2-[[(P-TOLYL)SULFONYL]THIO]AZETIDINE-1-ACETATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of BENZHYDRYL ALPHA-(1-HYDROXYETHYLIDENE)-4-OXO-3-[(PHENOXYACETYL)AMINO]-2-[[(P-TOLYL)SULFONYL]THIO]AZETIDINE-1-ACETATE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or activating their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with applications in medicinal chemistry.
Benzhydryl piperazine derivatives: Compounds with similar structural features and pharmacological activities.
Imidazoles: Five-membered nitrogen-containing heterocycles with similar reactivity and applications.
Uniqueness
What sets BENZHYDRYL ALPHA-(1-HYDROXYETHYLIDENE)-4-OXO-3-[(PHENOXYACETYL)AMINO]-2-[[(P-TOLYL)SULFONYL]THIO]AZETIDINE-1-ACETATE apart is its unique combination of functional groups and the resulting chemical and biological properties
Properties
CAS No. |
84823-49-4 |
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Molecular Formula |
C35H32N2O8S2 |
Molecular Weight |
672.8 g/mol |
IUPAC Name |
benzhydryl (Z)-3-hydroxy-2-[2-(4-methylphenyl)sulfonylsulfanyl-4-oxo-3-[(2-phenoxyacetyl)amino]azetidin-1-yl]but-2-enoate |
InChI |
InChI=1S/C35H32N2O8S2/c1-23-18-20-28(21-19-23)47(42,43)46-34-30(36-29(39)22-44-27-16-10-5-11-17-27)33(40)37(34)31(24(2)38)35(41)45-32(25-12-6-3-7-13-25)26-14-8-4-9-15-26/h3-21,30,32,34,38H,22H2,1-2H3,(H,36,39)/b31-24- |
InChI Key |
JYBFYDOVDDHVMZ-QLTSDVKISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)SC2C(C(=O)N2/C(=C(/C)\O)/C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)COC5=CC=CC=C5 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)SC2C(C(=O)N2C(=C(C)O)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)COC5=CC=CC=C5 |
Origin of Product |
United States |
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